8-Methyl-1-naphthaldehyde
Overview
Description
8-Methyl-1-naphthaldehyde is a chemical compound with the CAS Number: 6549-57-1 and a molecular weight of 170.21 . It has a linear formula of C12H10O .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The average mass is 170.207 Da and the monoisotopic mass is 170.073166 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, a related compound, 1-naphthaldehyde, has been subjected to peri- and ortho-C–H methylation . This reaction was controlled by the higher electronic density of the peri-position of 1-naphthaldehyde as well as the formation of intermediary 5,6-fused bicyclic palladacycles .Physical and Chemical Properties Analysis
This compound is a solid under normal conditions . It has a boiling point of 513.6°C at 760 mmHg . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Fluorescence and Intersystem Crossing in Naphthaldehydes
8-Methyl-1-naphthaldehyde exhibits unique properties in fluorescence and intersystem crossing. Research by Kitamura and Baba (1975) found that naphthaldehydes and acetonaphthones are non-fluorescent, but certain derivatives become fluorescent under specific conditions. This study highlights the photophysical properties of this compound and its derivatives, which are essential in understanding their applications in spectroscopy and material sciences (Kitamura & Baba, 1975).
Synthesis and Chemical Transformations
Mao et al. (2022) explored the regioselective peri- and ortho-C–H methylation of 1-naphthaldehyde, which directly impacts the chemical structure and properties of this compound. This research provides insights into the structural functionalization of bioactive molecules, including methyl-substituted naphthalene frameworks (Mao et al., 2022).
DNA Targeting and Anticancer Agents
1,8-Naphthalimide derivatives, closely related to this compound, have been investigated for their potential as DNA targeting, anticancer, and cellular imaging agents. Banerjee et al. (2013) discussed how these derivatives have been used in clinical trials and their applications in monitoring biomolecule interactions (Banerjee et al., 2013).
Fluorescent Chemosensors
The development of fluorescent chemosensors utilizing 1,8-naphthalimide, which shares structural similarities with this compound, was discussed by Dong et al. (2020). These chemosensors find applications in ion detection, molecular recognition, material applications, and bioimaging (Dong et al., 2020).
Spectral and Luminescent Properties
Privalova et al. (2011) investigated the spectral, luminescent, and proton-acceptor properties of 1-substituted naphthalenes, including this compound. This research is crucial for understanding the compound's fluorescence and potential applications in analytical chemistry (Privalova et al., 2011).
Safety and Hazards
The safety information for 8-Methyl-1-naphthaldehyde indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
8-Methyl-1-naphthaldehyde is a methyl-substituted naphthalene derivative It’s known that methyl groups widely exist in bioactive molecules, and site-specific methylation has become a valuable strategy for their structural functionalization .
Mode of Action
The mode of action of this compound involves a highly regioselective peri- and ortho-C–H methylation . Mechanistic studies demonstrate that peri-methylation is controlled by the higher electronic density of the peri-position of 1-naphthaldehyde as well as the formation of intermediary 5,6-fused bicyclic palladacycles . Experimental studies and theoretical calculations inferred that a 5-membered iridacycle at the ortho-position of 1-naphthaldehyde leads to energetically favorable ortho-methylation via an interconversion between the peri-iridacycle and ortho-iridacycle .
Biochemical Pathways
The compound is involved in the methylation of 1-naphthaldehyde, which is a key process in the synthesis of various bioactive molecules .
Result of Action
The compound’s methylation activity suggests that it could potentially alter the structure and function of target molecules, influencing their biological activity .
Biochemical Analysis
Biochemical Properties
8-Methyl-1-naphthaldehyde plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
This compound has various effects on different types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical profile . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Properties
IUPAC Name |
8-methylnaphthalene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-9-4-2-5-10-6-3-7-11(8-13)12(9)10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOGHORSTBGFPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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